H-Arg-N-Me-Arg-Pro-Tyr-Ile-Leu-OH
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Overview
Description
The compound H-Arg-N-Me-Arg-Pro-Tyr-Ile-Leu-OH is a synthetic peptide that is a derivative of neurotensin, a tridecapeptide that functions as a neurotransmitter and neuromodulator in the central nervous system and as a hormone in peripheral tissues . This compound is specifically designed to enhance the pharmacokinetic properties and receptor selectivity of neurotensin analogues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-N-Me-Arg-Pro-Tyr-Ile-Leu-OH involves solid-phase peptide synthesis (SPPS), a common method for assembling peptides. The process begins with the attachment of the C-terminal amino acid, leucine, to a solid resin. Subsequent amino acids are added sequentially in a stepwise manner, using protected amino acid derivatives to prevent unwanted side reactions . The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this peptide follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure consistency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions
H-Arg-N-Me-Arg-Pro-Tyr-Ile-Leu-OH: can undergo various chemical reactions, including:
Reduction: Reduction reactions are less common but can involve the reduction of disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogues with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with protecting groups to prevent side reactions.
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and substituted analogues with altered biological activity .
Scientific Research Applications
H-Arg-N-Me-Arg-Pro-Tyr-Ile-Leu-OH: has several scientific research applications:
Mechanism of Action
The compound exerts its effects by binding to neurotensin receptors, specifically NTS1 and NTS2, which are G protein-coupled receptors . Activation of these receptors leads to various intracellular signaling pathways, including the modulation of adenylate cyclase activity and the release of intracellular calcium . This results in the regulation of neurotransmitter release and other physiological responses .
Comparison with Similar Compounds
H-Arg-N-Me-Arg-Pro-Tyr-Ile-Leu-OH: is unique due to its enhanced receptor selectivity and stability compared to other neurotensin analogues . Similar compounds include:
Properties
Molecular Formula |
C39H66N12O8 |
---|---|
Molecular Weight |
831.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-methylamino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C39H66N12O8/c1-6-23(4)31(34(55)48-28(37(58)59)20-22(2)3)49-32(53)27(21-24-13-15-25(52)16-14-24)47-33(54)29-12-9-19-51(29)36(57)30(11-8-18-46-39(43)44)50(5)35(56)26(40)10-7-17-45-38(41)42/h13-16,22-23,26-31,52H,6-12,17-21,40H2,1-5H3,(H,47,54)(H,48,55)(H,49,53)(H,58,59)(H4,41,42,45)(H4,43,44,46)/t23-,26-,27-,28-,29-,30-,31-/m0/s1 |
InChI Key |
FMWPNVFPKCUWHA-VGPFALITSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N(C)C(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N(C)C(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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